3-Propyldec-3-EN-2-one
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Overview
Description
3-Propyldec-3-EN-2-one is an organic compound with the molecular formula C13H24O It is a ketone with a double bond located at the third carbon atom and a propyl group attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyldec-3-EN-2-one can be achieved through several methods. One common approach involves the aldol condensation of propanal with decanal, followed by dehydration to form the desired enone. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the enone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Propyldec-3-EN-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the double bond or the carbonyl group can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Propyldec-3-EN-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Propyldec-3-EN-2-one involves its interaction with specific molecular targets and pathways. The compound’s enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity can lead to the formation of various adducts and intermediates, which may exert biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
3-Decen-2-one: Similar structure but lacks the propyl group.
3-Nonen-2-one: Shorter carbon chain compared to 3-Propyldec-3-EN-2-one.
3-Undecen-2-one: Longer carbon chain compared to this compound.
Uniqueness
This compound is unique due to its specific combination of a propyl group and a double bond at the third carbon atom. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
669012-79-7 |
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Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
3-propyldec-3-en-2-one |
InChI |
InChI=1S/C13H24O/c1-4-6-7-8-9-11-13(10-5-2)12(3)14/h11H,4-10H2,1-3H3 |
InChI Key |
XRQWHFYQZFFAKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C(CCC)C(=O)C |
Origin of Product |
United States |
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